6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, reagents, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, the conditions needed for the reactions, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties could include acidity or basicity, redox potential, and reactivity with other compounds .Scientific Research Applications
Antitumor Activities
A study by Wang et al. (2017) revealed that derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibited significant antitumor activities against various human neoplastic cell lines. These compounds were synthesized through the Claisen–Schmidt condensation reaction and showed promising cytotoxicities against cancer cells with lower toxicities compared to conventional drugs (Wang et al., 2017).
Cytoprotective Effects
Kil et al. (2018) isolated new dihydronaphthalenones from the wood of Catalpa ovata, which demonstrated cytoprotective effects against oxidative damage in HepG2 cells. These compounds showed antioxidant activities by scavenging intracellular reactive oxygen species and inducing antioxidant enzymes (Kil et al., 2018).
Chemical Synthesis and Reactions
Collins et al. (1994) studied the reaction of dihydronaphthalen-1(2H)-one derivatives to produce various compounds through different chemical processes. This research contributes to the understanding of the chemical behavior and potential applications of these compounds in synthetic chemistry (Collins et al., 1994).
Novel Synthesis Methods
Liu et al. (2012) developed a novel and efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones. This method features simple procedures, mild conditions, and good yields, facilitating the preparation of these compounds for various applications (Liu et al., 2012).
Safety And Hazards
properties
IUPAC Name |
6-hexoxy-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-2-3-4-5-11-18-14-9-10-15-13(12-14)7-6-8-16(15)17/h9-10,12H,2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJWGFQYQHKKBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60710390 | |
Record name | 6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60710390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
62324-94-1 | |
Record name | 6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60710390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.